molecular formula C12H7F2NO B2363629 4-(2,5-Difluorobenzoyl)pyridine CAS No. 150020-06-7

4-(2,5-Difluorobenzoyl)pyridine

Cat. No.: B2363629
CAS No.: 150020-06-7
M. Wt: 219.191
InChI Key: QCICHYIROXZUQG-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a pyridine ring substituted with a 2,5-difluorobenzoyl group

Preparation Methods

The synthesis of 4-(2,5-Difluorobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach utilizes the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions. Industrial production methods often involve the use of commercial manganese dioxide for the aromatization of 4-substituted-1,4-dihydropyridines under microwave irradiation .

Chemical Reactions Analysis

4-(2,5-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2,5-Difluorobenzoyl)pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-(2,5-Difluorobenzoyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(2,5-difluorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICHYIROXZUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Butyl lithium (70 ml of 2.22M solution, 155 mmole) was added to a solution of pentamethyldiethylenetriamine (23.3 ml, 155 mmole) in THF (250 ml) at -70° C. The solution was stirred for 5 min and 1,4-difluorobenzene (17.7 g, 155 mmole) in THF was added at -70° C. The solution was stirred for 2 hr during which time it was cooled to -75° C. and 4-cyanopyridine (15.6 g, 150 mmole) in THF was added at -75° C. The mixture was allowed to warm to 25° C. slowly and then quenched with ammonium chloride solution. The mixture was diluted with ether and the organic layer was separated. The organic layer was washed with water and 3N hydrochloric acid. The acid washes were stirred for 2 hr and basified with sodium hydroxide. The basic mixture was extracted with ether and the ether solution concentrated in vacuo. The crude product was purified by chromatography on silica eluting with ethyl acetate-hexane (20:1) to give 4-(2,5-difluorobenzoyl)pyridine (16.9 g, 51.5%).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
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reactant
Reaction Step One
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Quantity
250 mL
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reactant
Reaction Step One
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17.7 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

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